Firzacorvir - 2243747-96-6

Firzacorvir

Catalog Number: EVT-3462434
CAS Number: 2243747-96-6
Molecular Formula: C18H18ClFN6O3S2
Molecular Weight: 485.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Firzacorvir originates from research aimed at developing novel therapeutic agents for HIV treatment. It is classified under the broader category of antiretroviral medications, specifically targeting the reverse transcriptase enzyme crucial for HIV's life cycle. This classification places Firzacorvir alongside other NNRTIs, which are integral to combination therapy regimens for managing HIV infection.

Synthesis Analysis

Methods of Synthesis

The synthesis of Firzacorvir involves several key methodologies, including:

  1. Chemical Synthesis: The initial synthesis typically employs standard organic chemistry techniques, including:
    • Condensation Reactions: These reactions are crucial for forming the core structure of the compound.
    • Functional Group Modifications: Post-synthesis modifications enhance the pharmacological properties of Firzacorvir.
  2. Purification Techniques: After synthesis, purification methods such as:
    • Chromatography: Utilized to isolate pure Firzacorvir from by-products and unreacted materials.
    • Crystallization: Employed to obtain high-purity samples suitable for biological testing.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the molecular structure and purity of Firzacorvir.

Technical Details

The synthesis protocol requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure optimal yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) may also be employed during synthesis to monitor reaction progress.

Molecular Structure Analysis

Structure

Firzacorvir has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The core structure typically includes:

  • A heterocyclic ring system, which is essential for binding to the reverse transcriptase enzyme.
  • Various substituents that enhance its potency and selectivity against HIV.

Data

The molecular formula of Firzacorvir is C17_{17}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 312.34 g/mol. The compound's three-dimensional conformation plays a critical role in its interaction with target enzymes.

Chemical Reactions Analysis

Reactions

Firzacorvir undergoes several key chemical reactions during its synthesis:

  1. Formation of Amide Bonds: Critical in constructing the backbone of the compound.
  2. Cyclization Reactions: These reactions help form the heterocyclic structures necessary for biological activity.

Technical Details

The reactivity of Firzacorvir can be influenced by environmental factors such as pH and temperature, which must be optimized during synthesis to achieve desired yields.

Mechanism of Action

Process

Firzacorvir functions by binding to the active site of reverse transcriptase, preventing the enzyme from converting viral RNA into DNA. This inhibition effectively halts viral replication and spread within the host organism.

Data

Studies have shown that Firzacorvir exhibits a high affinity for reverse transcriptase, with IC50_{50} values indicating potent antiviral activity in vitro. Its unique binding mechanism allows it to remain effective against certain resistant strains of HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Moderately soluble in organic solvents but poorly soluble in water, which may affect bioavailability.

Chemical Properties

  • Stability: Firzacorvir demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point is typically around 150-155 °C, indicating solid-state stability.

Relevant data on these properties are crucial for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Firzacorvir's primary application lies in its potential use as an antiretroviral therapy for HIV infection. Ongoing clinical trials aim to evaluate its efficacy and safety compared to existing therapies. Additionally, research into Firzacorvir may extend to other viral infections due to its mechanism of action against viral polymerases.

Introduction to Firzacorvir in Antiviral Research

Rationale for Targeting HBV Core Protein Modulation

Hepatitis B virus (HBV) core protein is a multifunctional structural component essential for viral replication. It orchestrates nucleocapsid assembly, facilitates reverse transcription of pregenomic RNA, and regulates covalently closed circular DNA (cccDNA) biosynthesis—the molecular basis of HBV persistence [4] [6]. Unlike polymerase inhibitors that suppress viral replication but rarely eliminate cccDNA, core protein allosteric modulators (CpAMs) like Firzacorvir exploit the protein’s conformational plasticity. By binding to a hydrophobic pocket at the dimer-dimer interface, CpAMs induce aberrant capsid assembly or premature disassembly, disrupting multiple stages of the viral lifecycle [6]. This multitarget mechanism addresses the limitations of current nucleos(t)ide analogues, which require lifelong therapy due to their inability to eradicate cccDNA reservoirs [1] [4].

Table 1: Key Functions of HBV Core Protein Targeted by Firzacorvir

FunctionTherapeutic ImpactMechanistic Class
Nucleocapsid AssemblyPrevents pgRNA encapsidation and viral DNA synthesisAssembly Accelerators/Inhibitors
cccDNA FormationBlocks nuclear import of rcDNA; induces cytoplasmic nucleocapsid disassemblyDisassembly Promoters
Transcriptional RegulationMay alter cccDNA epigenetics via core protein-chromatin interactionsEpigenetic Modulators
Immune EvasionReduces viral antigen load; restores CD8+ T-cell functionImmune Modulators

Research Objectives and Hypotheses in Firzacorvir Development

The development of Firzacorvir was guided by three FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria [2]:

  • Primary Objective: Characterize the dual-phase activity of Firzacorvir on nucleocapsid assembly (inhibition) and disassembly (acceleration).
  • Secondary Objective: Quantify cccDNA suppression in de novo infection versus intracellular amplification pathways.
  • Tertiary Objective: Assess immune restoration via HBV-specific CD8+ T-cell reinvigoration.

Testable hypotheses included:

  • Hypothesis 1: Firzacorvir binding to the HAP pocket induces misassembly of core protein dimers into noncapsid polymers, depleting functional subunits for nucleocapsid formation [6].
  • Hypothesis 2: Premature uncoating of nucleocapsids by Firzacorvir blocks cccDNA establishment during de novo infection but accelerates cccDNA synthesis from cytoplasmic progeny via rcDNA release [6].
  • Hypothesis 3: Sustained viral antigen reduction by Firzacorvir reverses CD8+ T-cell exhaustion, evidenced by 4-1BB/OX40 upregulation [1].

Table 2: Research Objectives and Validation Approaches

ObjectiveExperimental ModelKey MetricsHypothesis
Assembly/Disassembly KineticsCell-free capsid formation assaysElectron microscopy; size-exclusion chromatographyH1
cccDNA Biosynthesis ModulationNTCP-expressing hepatocytesqPCR/Southern blot for cccDNA; RNA-seqH2
Immune Synergy with Checkpoint ModulationHBV-specific CD8+ T-cell cocultureFlow cytometry (PD-1/4-1BB); cytokine secretionH3

Scope of Academic Inquiry: Bridging Molecular Mechanisms to Therapeutic Potential

Firzacorvir research spans three interdisciplinary domains:

  • Molecular Virology: Studies demonstrate that Firzacorvir’s disassembly activity requires mature nucleocapsids containing double-stranded DNA. Structural changes during positive-strand DNA elongation expose the HAP pocket, enabling drug binding and subsequent uncoating [6]. This specificity prevents untargeted disassembly of immature capsids.
  • Immunovirology: By suppressing cccDNA-derived antigens, Firzacorvir reduces PD-1/LAG-3 expression on exhausted CD8+ T-cells. Computational modeling suggests synergy with 4-1BB agonists to expand stem-like memory T-cells, potentially enabling functional cure regimens [1] [4].
  • Translational Gaps: Current investigations focus on:
  • Resistance barriers in core protein binding pockets
  • Pharmacodynamic markers of cccDNA decline
  • Rational combinations with RNA destabilizers (e.g., siRNA) and immunomodulatorsThe International Society for Antiviral Research (ISAR) has highlighted CpAMs like Firzacorvir at recent conferences as "paradigm-shifting candidates" due to their dual-phase virological and immunological impacts [3] [9].

Table 3: Unresolved Research Questions in Firzacorvir Development

Academic DomainCritical QuestionInvestigation Approach
Structural BiologyDo HAP pocket polymorphisms alter Firzacorvir binding affinity?Cryo-EM of drug-capsid complexes; MD simulations
cccDNA DynamicsCan Firzacorvir purge cccDNA from infected hepatocytes?CRISPR-based cccDNA quantification assays
Host-Pathogen IntegrationDoes gut microbiota-HBV crosstalk influence Firzacorvir efficacy?Metagenomics in HBV-infected organoids

Properties

CAS Number

2243747-96-6

Product Name

Firzacorvir

IUPAC Name

(3S,5R)-N-(3-chloro-4-fluorophenyl)-2-methyl-5-[5-(1-methylimidazol-4-yl)-1,3-thiazol-2-yl]-1,1-dioxo-1,2,6-thiadiazinane-3-carboxamide

Molecular Formula

C18H18ClFN6O3S2

Molecular Weight

485.0 g/mol

InChI

InChI=1S/C18H18ClFN6O3S2/c1-25-8-14(22-9-25)16-7-21-18(30-16)13-6-15(26(2)31(28,29)24-13)17(27)23-10-3-4-12(20)11(19)5-10/h3-5,7-9,13,15,24H,6H2,1-2H3,(H,23,27)/t13-,15+/m1/s1

InChI Key

XVKTYEAUJPZPDZ-HIFRSBDPSA-N

SMILES

CN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

CN1C=C(N=C1)C2=CN=C(S2)C3CC(N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl

Isomeric SMILES

CN1C=C(N=C1)C2=CN=C(S2)[C@H]3C[C@H](N(S(=O)(=O)N3)C)C(=O)NC4=CC(=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.